molecular formula C15H25BN4O2 B13255575 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine

Cat. No.: B13255575
M. Wt: 304.20 g/mol
InChI Key: ZQFZNNGIQRGLRT-UHFFFAOYSA-N
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Description

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrimidinyl and piperidinyl groups. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine undergoes several types of chemical reactions:

    Oxidation and Reduction:

    Substitution Reactions: It can undergo substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing intermediates and final products that retain the dioxaborolane ring structure.

Scientific Research Applications

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine involves its interaction with molecular targets through its boron-containing dioxaborolane ring

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine is unique due to its specific combination of a dioxaborolane ring with pyrimidinyl and piperidinyl groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H25BN4O2

Molecular Weight

304.20 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine

InChI

InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)11-9-18-13(19-10-11)20-7-5-12(17)6-8-20/h9-10,12H,5-8,17H2,1-4H3

InChI Key

ZQFZNNGIQRGLRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)N

Origin of Product

United States

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